molecular formula C22H26FN3O6S B12489811 ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate

ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate

Cat. No.: B12489811
M. Wt: 479.5 g/mol
InChI Key: TYDCALDFPOSPQJ-UHFFFAOYSA-N
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Description

Ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization can yield the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

Ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole. These compounds share a common piperazine moiety but differ in their substituents and overall structure .

Uniqueness

Ethyl 4-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H26FN3O6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 4-[2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C22H26FN3O6S/c1-3-32-22(28)25-14-12-24(13-15-25)21(27)16-26(18-6-8-19(31-2)9-7-18)33(29,30)20-10-4-17(23)5-11-20/h4-11H,3,12-16H2,1-2H3

InChI Key

TYDCALDFPOSPQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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